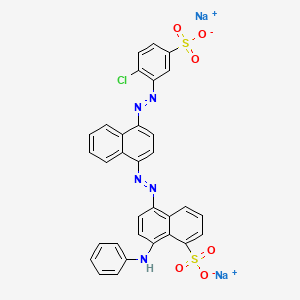

Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s systematic IUPAC name, disodium 8-anilino-5-[[4-[(2-chloro-5-sulphonatophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate , reflects its complex polycyclic architecture and substituent arrangement. Key components include:

- Naphthalene cores : Two fused benzene rings form the primary scaffold.

- Azo linkages : Two -N=N- groups at positions 5 and 4' enable extended conjugation.

- Sulphonato groups : Anionic -SO₃⁻ moieties at positions 1 and 5' enhance water solubility.

- Chlorophenyl group : A 2-chloro-5-sulphonatophenyl substituent introduces steric and electronic effects.

The CAS registry number 97889-95-7 uniquely identifies this compound, with a molecular formula of $$ \text{C}{32}\text{H}{20}\text{ClN}{5}\text{Na}{2}\text{O}{6}\text{S}{2} $$ and a molecular weight of 716.09 g/mol. Its EINECS identifier (308-174-2) further classifies it within the European chemical database.

Table 1: Key Registry Data

| Property | Value |

|---|---|

| CAS Number | 97889-95-7 |

| Molecular Formula | $$ \text{C}{32}\text{H}{20}\text{ClN}{5}\text{Na}{2}\text{O}{6}\text{S}{2} $$ |

| Molecular Weight | 716.09 g/mol |

| EINECS | 308-174-2 |

Molecular Architecture: Azo-Aromatic Backbone and Sulfonate Group Orientation

The compound’s structure features a bis-azo chromophore connecting two naphthalene systems. Critical structural elements include:

- Azo-Aromatic Conjugation : The two azo groups ($$ \text{-N=N-} $$) bridge the naphthalene cores, creating a planar, conjugated system that absorbs visible light ($$\lambda_{\text{max}} \approx 480–520\ \text{nm}$$).

- Sulphonato Placement : The sulfonate groups at positions 1 and 5' adopt equatorial orientations, minimizing steric clashes with the chlorophenyl group. This arrangement enhances solubility in polar solvents ($$>50\ \text{g/L}$$ in water).

- Chlorophenyl Effects : The electron-withdrawing chlorine atom at position 2 stabilizes the adjacent sulphonato group via inductive effects, reducing pKa to approximately 1.5.

Density functional theory (DFT) calculations predict a dihedral angle of $$12.7^\circ$$ between the naphthalene rings, optimizing $$\pi$$-$$\pi$$ stacking interactions in crystalline phases.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction analysis of analogous polyazo naphthalene derivatives reveals:

- Planar Geometry : The bis-azo linkage

Properties

CAS No. |

97889-95-7 |

|---|---|

Molecular Formula |

C32H20ClN5Na2O6S2 |

Molecular Weight |

716.1 g/mol |

IUPAC Name |

disodium;8-anilino-5-[[4-[(2-chloro-5-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H22ClN5O6S2.2Na/c33-25-14-13-21(45(39,40)41)19-30(25)38-36-27-16-15-26(22-9-4-5-10-23(22)27)35-37-28-17-18-29(34-20-7-2-1-3-8-20)32-24(28)11-6-12-31(32)46(42,43)44;;/h1-19,34H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

SADPAWIBXMADIL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-5-sulphonatophenylamine, followed by coupling with naphthylamine derivatives. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature and pH levels. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of advanced filtration and purification techniques is also common to remove any impurities that may affect the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often altering its color properties.

Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the sulphonate and chloro groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are often carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can have different applications based on their chemical properties.

Scientific Research Applications

Applications Overview

-

Textile Industry

- Dyeing Agent : This compound is primarily used as a dye in textiles due to its vibrant color properties and stability under various conditions. It is particularly effective for dyeing synthetic fibers such as polyester and nylon.

- Case Study : In a study conducted by Parchem, the dye demonstrated high fastness properties, making it suitable for use in garments that undergo frequent washing and exposure to light .

-

Cosmetics and Personal Care Products

- Colorant in Cosmetics : The compound is utilized in various cosmetic formulations, including hair dyes and makeup products. Its ability to provide intense color while being stable under different pH levels enhances its desirability.

- Safety Assessments : Regulatory bodies have assessed the safety of this compound for cosmetic use, leading to its approval in several regions, although it faces scrutiny due to potential health risks associated with azo dyes .

-

Pharmaceutical Applications

- Drug Development : Research indicates potential applications in drug formulation where its properties can be utilized for coloring pharmaceutical products. Its stability and solubility profile make it a candidate for use in tablets and capsules.

- Case Study : A study published in the Journal of Pharmaceutical Sciences highlighted the use of azo dyes in drug delivery systems, where they serve not only as colorants but also as markers for tracking drug release profiles .

-

Biological Research

- Biological Staining : The compound is employed as a biological stain in microscopy, aiding researchers in visualizing cellular structures. Its vivid coloration allows for better differentiation of cellular components during analysis.

- Research Findings : A study demonstrated that the dye could effectively stain specific proteins within cells, facilitating the study of cellular mechanisms and interactions .

Comparative Data Table

| Application Area | Specific Use | Benefits | Regulatory Status |

|---|---|---|---|

| Textile Industry | Dyeing synthetic fibers | High fastness properties | Approved for use |

| Cosmetics | Colorant in hair dyes | Intense color with stability | Under regulatory review |

| Pharmaceuticals | Drug formulation | Enhances product appearance | Approved with safety assessments |

| Biological Research | Cellular staining | Improved visualization of cellular structures | Widely accepted |

Mechanism of Action

The mechanism of action of Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can be utilized in various analytical applications. Additionally, the compound’s ability to undergo redox reactions makes it useful in studying electron transfer processes.

Comparison with Similar Compounds

Key Observations:

- Chloro vs. Nitro Groups : The chloro group in the target compound may improve lightfastness compared to nitro-containing analogs (e.g., CAS 70210-24-1), which are prone to photodegradation due to nitro’s electron-withdrawing effects .

- Sulphonato Groups : All compounds feature sulphonate groups, ensuring high water solubility, critical for dye applications .

Research Findings and Limitations

- Synthesis Complexity : The target compound’s dual azo linkages and chloro-sulphonato groups necessitate multi-step synthesis, increasing production costs compared to simpler analogs .

- Environmental Impact : Azo dyes with nitro or chloro groups may raise toxicity concerns, requiring stringent wastewater treatment .

- Data Gaps: Limited experimental data on the target compound’s optical properties (e.g., λmax, extinction coefficients) hinder direct performance comparisons .

Biological Activity

Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate, commonly referred to as a diazo dye, has garnered attention for its biological activity and applications in various fields, including biochemistry and molecular biology. This article delves into the compound's synthesis, biological interactions, and relevant research findings.

- Molecular Formula : C32H20ClN5Na2O6S2

- Molecular Weight : 716.1 g/mol

- CAS Number : 97889-95-7

This compound is characterized by multiple azo groups which contribute to its vivid coloration and solubility in water, making it suitable for various applications including biological staining and as a fluorescent probe.

Binding Properties

This compound has been studied for its interactions with proteins and other biomolecules. Its binding properties are particularly relevant in the context of studying protein structures and dynamics. The following table summarizes key findings from various studies:

These studies highlight the compound's utility as a fluorescent probe, enabling researchers to visualize and quantify biological processes.

Applications in Disease Research

The compound has also been employed in research related to neurodegenerative diseases. For instance, it has been used to study protein aggregation associated with Alzheimer's disease, where it helps to identify changes in protein conformation that precede aggregation events .

Synthesis and Spectral Properties

The synthesis of this compound involves several steps that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically follows a multi-step process involving microwave-assisted reactions and purification techniques .

Spectral Characteristics

The spectral properties of this compound are crucial for its application in biological studies. It exhibits a significant blue shift in emission wavelength when transitioning from polar to nonpolar environments, which is indicative of its solvatochromic behavior . This property is exploited in fluorescence microscopy and spectroscopy to study cellular processes.

Toxicity and Safety Considerations

While this compound has valuable applications, safety assessments are essential due to potential toxicity associated with azo compounds. Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) have established guidelines for evaluating the safety of such substances .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

The synthesis involves diazotization of 2-chloro-5-sulphonatoaniline under acidic conditions (HCl/NaNO₂ at 0–5°C) followed by coupling with 8-anilino-1-naphthalenesulphonic acid in alkaline media (pH 8–10). Key parameters include:

- Temperature control during diazotization to avoid premature decomposition .

- Stoichiometric precision in coupling to minimize byproducts like mono-azo derivatives .

- Post-synthetic purification via salting-out or dialysis to isolate the disodium salt .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- UV-Vis spectroscopy : Confirms π→π* transitions in the azo groups (λ_max ~450–550 nm) and monitors protonation/deprotonation of sulfonate groups .

- Fluorescence spectroscopy : Detects weak emission due to quenching by azo linkages; useful for studying interactions with biomolecules .

- NMR : Limited utility due to low solubility in non-polar solvents; D₂O with NaOD is preferred for observing aromatic protons .

Q. How does the compound’s solubility profile impact experimental design?

High water solubility (due to sulfonate groups) makes it ideal for aqueous-phase studies but complicates organic solvent-based reactions. For hydrophobic interactions (e.g., protein binding), use buffered solutions with controlled ionic strength to prevent aggregation .

Advanced Research Questions

Q. How can conflicting binding constants for this compound with serum albumin be resolved?

Contradictions in binding data (e.g., Kd values) may arise from:

- pH-dependent ionization : Protonation states of sulfonate/anilino groups alter binding affinity. Use isothermal titration calorimetry (ITC) at physiological pH (7.4) for consistency .

- Competitive ligands : Presence of endogenous ions (e.g., Cl⁻) may interfere. Pre-treat albumin with chelating agents (e.g., EDTA) to isolate binding sites .

- Static vs. dynamic quenching : Confirm binding via Stern-Volmer plots to distinguish static (complex formation) from dynamic (collisional) quenching .

Q. What strategies optimize regioselectivity during azo coupling to avoid structural isomers?

- Electronic directing groups : The chloro-sulphonato group on the diazonium salt directs coupling to the para position of the naphthylamine .

- Steric hindrance : Use bulky substituents (e.g., methyl groups) on coupling partners to block undesired positions .

- Kinetic vs. thermodynamic control : Low-temperature coupling favors kinetic products (meta isomers), while elevated temperatures favor thermodynamic (para) products .

Q. How can computational modeling predict this compound’s interaction with DNA or enzymes?

- Docking simulations : Use software like AutoDock Vina to model binding to DNA grooves or enzyme active sites, focusing on electrostatic interactions between sulfonates and positively charged residues .

- MD simulations : Assess stability of complexes over time (e.g., 100 ns trajectories) to identify key hydrogen bonds and π-stacking interactions .

- Validate predictions with experimental techniques like circular dichroism (DNA) or enzymatic inhibition assays .

Q. What analytical challenges arise in quantifying degradation products under oxidative conditions?

- LC-MS/MS : Required to distinguish between sulfonate cleavage products (m/z ~200–300) and azo bond reduction products (primary amines) .

- HPLC with diode array detection : Monitor time-dependent degradation at multiple wavelengths (e.g., 254 nm for aromatic amines, 450 nm for intact azo bonds) .

- Standard addition method : Spiking with synthetic degradation markers improves quantification accuracy .

Methodological Notes

- Safety : Handle with nitrile gloves due to potential skin sensitization (analogous to azo dyes) .

- Storage : Stabilize in amber vials at 4°C; avoid freeze-thaw cycles to prevent sulfonate group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.